molecular formula C21H21N3O3 B11001635 6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid

6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid

Katalognummer: B11001635
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: SGLXRFGKIHGRAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid is a quinoline-derived compound featuring a pyridin-4-yl substituent at the 2-position of the quinoline core. The molecule is further functionalized with a hexanoic acid chain linked via a carbonylamino group. While direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., ) indicate that such structures are synthesized via condensation reactions or modifications of preformed quinoline derivatives.

Eigenschaften

Molekularformel

C21H21N3O3

Molekulargewicht

363.4 g/mol

IUPAC-Name

6-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C21H21N3O3/c25-20(26)8-2-1-5-11-23-21(27)17-14-19(15-9-12-22-13-10-15)24-18-7-4-3-6-16(17)18/h3-4,6-7,9-10,12-14H,1-2,5,8,11H2,(H,23,27)(H,25,26)

InChI-Schlüssel

SGLXRFGKIHGRAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-({[2-(Pyridin-4-yl)chinolin-4-yl]carbonyl}amino)hexansäure erfolgt typischerweise in mehreren Schritten organischer Reaktionen. Ein üblicher Ansatz ist die Kondensation von 2-(Pyridin-4-yl)chinolin-4-carbonsäure mit Hexansäurederivaten unter spezifischen Bedingungen. Die Reaktion kann Katalysatoren wie Palladium- oder Kupferkomplexe sowie Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) erfordern.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, einschließlich kontinuierlicher Fließreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsmethoden wie der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich, um einen hohen Reinheitsgrad zu erreichen.

Arten von Reaktionen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Chinolin-Rest, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reduktionsreaktionen können an der Carbonylgruppe mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) zur Bromierung.

Hauptprodukte:

    Oxidation: Chinolin-N-Oxid-Derivate.

    Reduktion: Alkohol-Derivate der Carbonylgruppe.

    Substitution: Halogenierte Pyridin- und Chinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Research indicates that 6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid exhibits significant biological activity:

Anticancer Properties

Studies have shown that compounds with similar structural features possess anticancer properties by inhibiting specific cellular pathways involved in cancer cell proliferation. For instance, derivatives of quinoline and pyridine have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as:

  • Inhibition of tyrosine kinases.
  • Induction of cell cycle arrest.
    These mechanisms suggest that this compound could be a potential lead compound in developing new anticancer therapies.

Antimicrobial Activity

The presence of the quinoline moiety is associated with antimicrobial activity against various bacterial strains. Compounds with similar structures have demonstrated effectiveness against resistant strains, indicating that 6-({[2-(Pyridin-4-yl)quinolin-4-y]carbonyl}amino)hexanoic acid could also be explored for its antibacterial properties.

Therapeutic Applications

Given its structural characteristics and biological activities, 6-({[2-(Pyridin-4-yl)quinolin-4-y]carbonyl}amino)hexanoic acid has potential applications in:

  • Drug Development : As a lead compound for designing novel drugs targeting cancer or infectious diseases.
Application AreaPotential Benefits
Anticancer TherapyInhibition of tumor growth; apoptosis induction
Antimicrobial AgentsEfficacy against resistant bacterial strains
Drug DesignStructural modifications for enhanced bioactivity

Case Studies

  • Antitumor Activity : A study involving related quinoline derivatives reported significant antiproliferative effects against human cancer cell lines (HCT116 and MCF7), with IC50 values indicating potent activity at low concentrations.
  • Antimicrobial Screening : Compounds structurally similar to 6-({[2-(Pyridin-4-y]quinolin-4-y]carbonyl}amino)hexanoic acid were screened against various pathogens, showing promising results in inhibiting bacterial growth.

Wirkmechanismus

The mechanism of action of 6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine moieties can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Notable Properties/Applications Evidence ID
6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid (Target) Quinoline core, pyridin-4-yl, hexanoic acid chain Not explicitly provided* ~395 (estimated) 2/4 (estimated) Potential enzyme/receptor targeting N/A
6-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid Propan-2-yl substituent, carboxylic acid C₂₂H₁₉N₂O₂ 343.40 1/3 Improved lipophilicity
6-Hydroxy-2-phenylquinoline-4-carboxylic acid Hydroxy, phenyl substituents C₁₆H₁₁NO₃ 265.27 2/3 High thermal stability (m.p. >300°C)
6-[(4-chlorobenzoyl)amino]hexanoic acid Chlorobenzoyl group C₁₃H₁₆ClNO₃ 269.72 2/3 Enhanced lipophilicity (Cl substituent)
6-[(4-methoxybenzoyl)amino]hexanoic acid Methoxybenzoyl group C₁₄H₁₉NO₄ 265.31 2/3 Increased solubility (polar OMe group)
6-[[4-(dimethylamino)benzoyl]amino]hexanoic acid Dimethylamino group C₁₅H₂₂N₂O₃ 278.35 2/3 Strong electron-donating effects

*Molecular weight estimated based on structural similarity to and .

Key Findings:

Substituent Effects on Solubility and Lipophilicity: Chloro () and iodo () substituents increase molecular weight and lipophilicity, favoring membrane permeability. Methoxy () and dimethylamino () groups enhance solubility due to polar interactions.

Thermal Stability: Hydroxy-substituted quinoline derivatives () exhibit high thermal stability (m.p. >300°C), likely due to intramolecular hydrogen bonding.

Biological Interactions: The quinoline-pyridine core in the target compound may mimic natural ligands in enzyme-binding pockets, similar to thiophene-containing analogs () used in kinase inhibition. Carboxylic acid termini (common across all compounds) enable salt formation or coordination with metal ions in biological systems.

Synthetic Accessibility: Piperidine-mediated condensations () and boronate coupling () are viable routes for synthesizing hexanoic acid derivatives.

Biologische Aktivität

6-({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol
  • IUPAC Name : 6-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid

This compound consists of a hexanoic acid chain linked to a pyridine and quinoline moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The quinoline and pyridine groups are known to enhance binding affinity to specific receptors and enzymes, potentially leading to various therapeutic effects.

  • Inhibition of Plasminogen Activation : Research indicates that derivatives related to hexanoic acid can inhibit plasminogen activation through competitive binding to lysine-binding sites on plasminogen (Plg) and plasmin (Plm), thus affecting fibrinolysis .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .
  • Antioxidant Properties : Related compounds have shown antioxidant activity, which could be beneficial in mitigating oxidative stress in various diseases .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

  • Antithrombotic Agents : By inhibiting plasminogen activation, it could serve as a candidate for developing new antithrombotic medications.
  • Antimicrobial Treatments : Its potential effectiveness against various pathogens positions it as a candidate for novel antimicrobial therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Demonstrated that related compounds effectively inhibit plasmin activation with IC50 values indicating potent activity.
Reported significant antimicrobial activity against clinical strains with MIC values ranging from 2 μg/mL to 16 μg/mL.
Highlighted antioxidant activity with IC50 values lower than reference drugs, indicating superior efficacy in reducing oxidative stress.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.